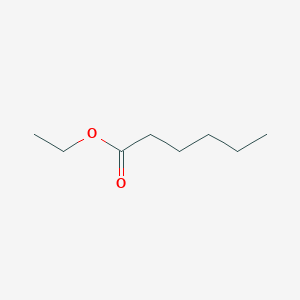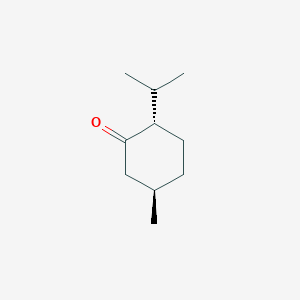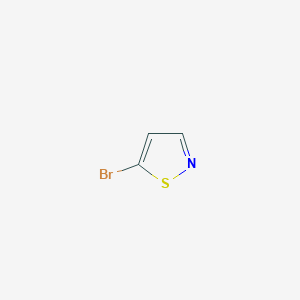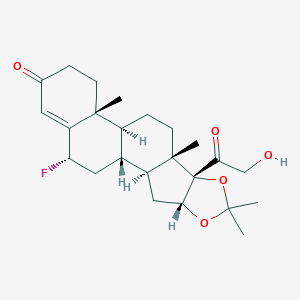
Natrium-2-(2-Hydroxyethoxy)acetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-(2-hydroxyethoxy)acetate, also known as Sodium 2-(2-hydroxyethoxy)acetate, is a useful research compound. Its molecular formula is C4H7NaO4 and its molecular weight is 142.09 g/mol. The purity is usually 95%.
The exact mass of the compound Sodium 2-(2-hydroxyethoxy)acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Sodium 2-(2-hydroxyethoxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 2-(2-hydroxyethoxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biomedizinische Anwendungen: Hydrogelbildung
Natrium-2-(2-Hydroxyethoxy)acetat spielt eine Rolle bei der Bildung von Hydrogelen, die vernetzte Polymernetzwerke sind, die große Mengen an Wasser speichern können. Diese Hydrogele finden Anwendung in der Gewebekultur, der Wirkstoffabgabe, der Gewebezüchtung und der Implantation . Die Eigenschaften der Verbindung tragen zur Quellfähigkeit, biologischen Abbaubarkeit und Biokompatibilität von Hydrogelen bei, wodurch sie in der modernen Biomedizin wertvoll sind.
Photopolymerisationsprozesse
Im Bereich der Photopolymerisation wird this compound als wasserlöslicher Photoinitiator verwendet. Es ist besonders wichtig in biomedizinischen Anwendungen für die Herstellung von 3D-Hydrogelstrukturen, die Einkapselung von Zellen und die Wirkstoffabgabesysteme aufgrund seiner hohen Wasserlöslichkeit und niedrigen Zytotoxizität .
Umweltwissenschaften: Abfallbehandlung
This compound kann an katalytischen Ozonierungsprozessen zur Abbau von Verunreinigungen beteiligt sein. Es wurde im Zusammenhang mit dem Abbau von Natriumacetat untersucht, das ein schwierig abbaubarer Stoff ist . Diese Anwendung ist entscheidend für Umwelt- und Abfallbehandlungstechnologien.
Materialwissenschaften: Polymersynthese
In der Materialwissenschaft wird diese Verbindung bei der Synthese von Polymeren verwendet, insbesondere bei der Herstellung von kontrollierten Freigabesystemen. Sie wird bei der Herstellung von Hydrogelen auf Basis von 2-Hydroxyethylmethacrylat (HEMA) verwendet, die auf ihr Wirkstofffreigabverhalten untersucht werden .
Analytische Chemie: Chromatographie und Spektroskopie
This compound wird in der analytischen Chemie für verschiedene chromatographische und spektroskopische Verfahren verwendet, darunter NMR, HPLC, LC-MS und UPLC. Es ist unerlässlich für die Analyse und Qualitätskontrolle von Arzneimitteln und anderen chemischen Verbindungen .
Pharmakologie: Arzneimittelformulierung
In der Pharmakologie werden Carbonsäuregegenionen wie this compound verwendet, um die biopharmazeutischen Eigenschaften von Arzneimitteln zu verbessern. Sie sind an der Bildung pharmazeutischer Salze beteiligt, die Löslichkeit, Stabilität und Bioverfügbarkeit verbessern können .
Wirkmechanismus
Target of Action
Sodium 2-(2-hydroxyethoxy)acetate is an organic compound The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
It’s known that it can interact with water due to its solubility , but the exact interactions with its targets and the resulting changes are not clearly defined
Biochemical Pathways
It’s known that the compound can interact with water , but the downstream effects of this interaction on various biochemical pathways are not well-understood
Pharmacokinetics
It’s known that the compound is soluble in water at room temperature
Result of Action
It’s known that the compound can interact with water , but the specific molecular and cellular effects of this interaction are not clearly defined
Action Environment
Sodium 2-(2-hydroxyethoxy)acetate is soluble in water at room temperature, can absorb moisture, and gradually decomposes in air . It is stable under acidic conditions but decomposes under alkaline conditions . These properties suggest that environmental factors such as pH, temperature, and humidity can influence the compound’s action, efficacy, and stability.
Eigenschaften
IUPAC Name |
sodium;2-(2-hydroxyethoxy)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4.Na/c5-1-2-8-3-4(6)7;/h5H,1-3H2,(H,6,7);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAQLKGSEMCNNR-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142047-97-0 |
Source


|
| Record name | sodium 2-(2-hydroxyethoxy)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
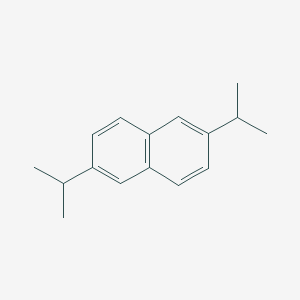

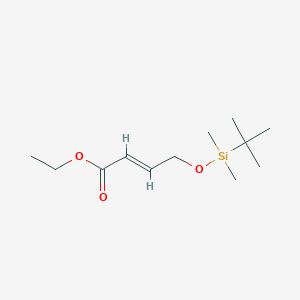
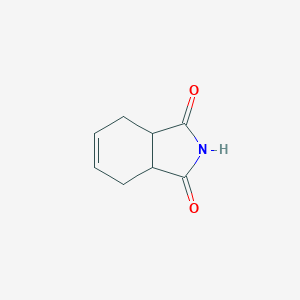

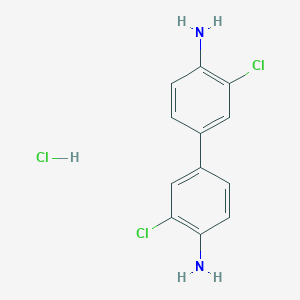
![2-[2,6-Dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B42980.png)
